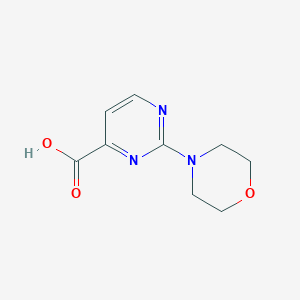

2-Morpholinopyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYBQPQDHMATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250726-42-2 | |

| Record name | 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage ‘the dose makes the poison’ is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its therapeutic potential. It is these intrinsic characteristics—solubility, acidity, stability—that govern a compound's journey through the physiological milieu, influencing its absorption, distribution, metabolism, and excretion (ADME). For the medicinal chemist and drug development professional, a comprehensive understanding of these properties is not merely academic; it is the cornerstone of rational drug design and the key to unlocking a molecule's full therapeutic promise.

This guide focuses on 2-Morpholinopyrimidine-4-carboxylic acid, a molecule of significant interest owing to its constituent scaffolds. The pyrimidine core is a ubiquitous feature in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3] The morpholine moiety, often considered a "privileged" structure in medicinal chemistry, is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[4] The strategic combination of these two pharmacophoric elements within a single molecular framework suggests a high potential for novel therapeutic applications.

However, a thorough investigation of the available scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for this compound. This guide, therefore, serves a dual purpose. Firstly, it provides a robust framework of predicted physicochemical parameters for this molecule, offering a valuable starting point for research endeavors. Secondly, and more critically, it presents a series of detailed, field-proven experimental protocols for the precise determination of these properties. By equipping researchers with both predictive insights and the practical methodologies for their validation, this document aims to accelerate the exploration of this compound and its derivatives as potential therapeutic agents.

Molecular Structure and Identification

A foundational step in the characterization of any compound is the unambiguous definition of its molecular structure and associated identifiers.

IUPAC Name: 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

Molecular Formula: C₉H₁₁N₃O₃

Molecular Weight: 209.21 g/mol

Chemical Structure:

Caption: 2D chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational prediction tools provide a valuable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted values for this compound, generated using established algorithms. It is imperative to note that these are in silico estimations and must be confirmed by experimental validation.

| Property | Predicted Value | Comparative Experimental Data |

| pKa | Acidic pKa: ~3.5 - 4.5 Basic pKa: ~6.0 - 7.0 | Pyrimidine-4-carboxylic acid: ~3.4 |

| Aqueous Solubility | Low to moderate | 2-Aminopyrimidine-4-carboxylic acid: Data on solubility and stability are available, suggesting it is a stable solid.[3] |

| LogP | ~0.5 - 1.5 | - |

| Melting Point (°C) | 180 - 220 | - |

Note: Predicted values are derived from computational models and should be treated as estimates. Experimental verification is essential.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. This compound possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms within the pyrimidine and morpholine rings, making it an amphoteric molecule.

Causality Behind Experimental Choices for pKa Determination

The choice of method for pKa determination is contingent on the compound's properties, such as its solubility and the presence of a chromophore.

-

Potentiometric Titration: This is the gold standard for pKa determination, offering high accuracy and precision.[6] It is suitable for compounds with adequate solubility in water or co-solvent systems. The method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[7][8]

-

UV-Metric Titration: This method is particularly useful for compounds with low aqueous solubility or when only small amounts of the compound are available.[9] It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH. A key prerequisite is that the compound must possess a chromophore in proximity to the ionizable center, leading to a detectable spectral shift upon protonation or deprotonation.[6][10]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, carbonate-free water

-

pH meter with a calibrated electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the aqueous pKa can be extrapolated.

-

Titration with Acid: Begin by titrating the solution with standardized 0.1 M HCl to protonate all basic sites. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the volume of titrant added and the corresponding pH reading.

-

Titration with Base: Following the acid titration, titrate the solution with standardized 0.1 M NaOH. Continue adding the titrant in small increments, recording the volume and pH at each step, until well past the final equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Sophisticated software can be used to calculate the pKa values by fitting the titration data to the Henderson-Hasselbalch equation.

Workflow for Potentiometric pKa Determination

Aqueous Solubility

Aqueous solubility is a paramount property for orally administered drugs, as it directly impacts dissolution and subsequent absorption.

Causality Behind Experimental Choices for Solubility Determination

The shake-flask method is the definitive technique for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its intrinsic solubility. This method is chosen for its reliability and its ability to establish a genuine equilibrium, which is crucial for accurate biopharmaceutical classification.[10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers at various pH values (e.g., pH 2.0, 5.0)

-

HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC with a suitable column and UV detector

-

Analytical balance

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Dilute the filtrate with an appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Workflow for Shake-Flask Solubility Determination

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

Materials and Equipment:

-

This compound (solid, dry)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if needed to pulverize crystals)

Step-by-Step Methodology:

-

Sample Loading: Finely crush the crystalline sample. Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

-

Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[9]

Chemical Stability

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and potential degradation pathways. Forced degradation (stress testing) studies are performed to identify potential degradants and to develop and validate stability-indicating analytical methods.[12][13]

Protocol for Forced Degradation Studies

Stress Conditions:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16] A control sample should be protected from light.

Methodology:

-

Prepare solutions of the compound under each of the stress conditions.

-

Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection) to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Forced Degradation Workflow

Conclusion

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a molecule with considerable potential in drug discovery. While experimental data for this specific compound remains to be published, this guide offers a robust starting point for its scientific evaluation by presenting predicted values for key parameters and, most importantly, detailed, actionable protocols for their experimental determination. The successful application of these methodologies will not only validate and refine our understanding of this molecule but will also pave the way for its rational development as a potential therapeutic agent. It is through such rigorous physicochemical characterization that the true potential of novel chemical entities can be realized, transforming promising molecules into life-changing medicines.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

-

2-Aminopyrimidine-4-carboxylic acid. Chem-Impex.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Published February 3, 2021.

-

Development of Methods for the Determination of pKa Values. PMC - NIH.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

-

2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID | CAS 295349-64-3.

-

2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824. PubChem.

-

Pyrimidine-4-carboxylic acid | 31462-59-6. J&K Scientific.

-

2-(morpholin-4-yl)pyrimidine-5-carboxylic acid - C9H11N3O3 | CSSB00000239390. Chemspace.

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH.

-

Shake Flask Method Summary. BioAssay Systems.

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.

-

ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline.

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022.

-

Shake-Flask Solubility Assay. Enamine.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Published April 23, 2024.

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

-

FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Published May 1, 2021.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Published August 31, 2018.

-

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Santa Cruz Biotechnology.

-

Decades of Reliable pKa Predictions. ACD/Labs.

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.

-

2-(methylthio)pyrimidine-4-carboxylic acid - CAS:1126-44-9. Abovchem.

-

UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa... ResearchGate.

-

Q1A(R2) Guideline. ICH.

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Published December 9, 2024.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID | CAS 295349-64-3 [matrix-fine-chemicals.com]

- 5. chem-space.com [chem-space.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. evotec.com [evotec.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. sgs.com [sgs.com]

- 13. database.ich.org [database.ich.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Morpholinopyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Morpholinopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, predictive guide based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and is supported by data from structurally analogous compounds. We will explore the anticipated ¹H NMR and ¹³C NMR chemical shifts, coupling patterns, and the likely fragmentation pathways in mass spectrometry. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Importance of Spectroscopic Characterization

This compound is a molecule that incorporates three key pharmacophores: a pyrimidine ring, a morpholine moiety, and a carboxylic acid. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer and antiviral agents. The morpholine group is often introduced to improve physicochemical properties such as solubility and metabolic stability. The carboxylic acid functional group provides a handle for further chemical modification and can be crucial for biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound to facilitate its unambiguous identification.

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] For this compound, we can predict the molecular weight and plausible fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI).

Molecular Weight: The molecular formula for this compound is C₉H₁₁N₃O₃. The calculated monoisotopic mass is approximately 209.079 g/mol .

Expected Fragmentation Pathways: Under mass spectrometry conditions, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The fragmentation of substituted pyrimidines is often directed by the substituents on the ring.[2] The stability of the pyrimidine ring often results in its retention in many fragment ions.[3]

A plausible fragmentation pathway for this compound is depicted below. The initial fragmentation is likely to involve the loss of the carboxylic acid group as CO₂ (44 Da) or the entire carboxyl group as COOH (45 Da). The morpholine ring can also undergo characteristic cleavage.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Data Summary Table:

| Fragment Ion | Predicted m/z | Postulated Neutral Loss |

| [M]⁺ | 209 | - |

| [M - COOH]⁺ | 164 | Carboxyl radical |

| [M - C₄H₈NO]⁺ | 122 | Morpholine radical |

| [C₅H₄N₃O]⁺ | 122 | Rearrangement product |

| [C₄H₂N₂O]⁺ | 94 | Carbon monoxide |

Predicted ¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons of the pyrimidine ring, the morpholine moiety, and the carboxylic acid.

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-5 | 7.2 - 7.5 | Doublet | Expected to be downfield due to the anisotropic effect of the adjacent carboxylic acid and the electron-withdrawing nature of the pyrimidine ring. |

| H-6 | 8.5 - 8.8 | Doublet | Expected to be the most downfield of the pyrimidine protons due to the influence of two adjacent nitrogen atoms. |

| H-8, H-12 | 3.6 - 3.8 | Triplet | Protons on the carbons adjacent to the oxygen in the morpholine ring. |

| H-9, H-11 | 3.4 - 3.6 | Triplet | Protons on the carbons adjacent to the nitrogen in the morpholine ring. |

| COOH | 12.0 - 13.0 | Broad Singlet | The acidic proton of the carboxylic acid is typically observed as a broad signal at a very downfield chemical shift and is exchangeable with D₂O. |

The protons of the morpholine ring (H-8/12 and H-9/11) are expected to appear as two distinct triplets due to coupling with their neighbors, assuming free rotation. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and nitrogen).[4]

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms. Carbons in aromatic and heterocyclic rings typically resonate in the downfield region of the spectrum.[5]

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | Carbon attached to the morpholine nitrogen and two ring nitrogens. |

| C-4 | 165 - 170 | Carbon attached to the carboxylic acid group. |

| C-5 | 110 - 115 | Olefinic carbon in the pyrimidine ring. |

| C-6 | 155 - 160 | Carbon between the two ring nitrogens. |

| C-8, C-12 | 66 - 68 | Carbons adjacent to the oxygen in the morpholine ring.[4] |

| C-9, C-11 | 44 - 46 | Carbons adjacent to the nitrogen in the morpholine ring. |

| C=O | 168 - 175 | Carbonyl carbon of the carboxylic acid. |

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The morpholine carbons will have characteristic shifts, with the carbons adjacent to the more electronegative oxygen appearing further downfield.[4]

Experimental Protocols: A General Approach

While specific experimental data for the title compound is not available, the following provides a standard workflow for acquiring high-quality NMR and Mass Spectrometry data for a novel organic compound.

Workflow for Spectroscopic Analysis:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide on the Structure Elucidation of Novel 2-Morpholinopyrimidine-4-carboxylic Acid Derivatives

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a morpholine moiety at the 2-position and a carboxylic acid at the 4-position of the pyrimidine ring creates a class of molecules with significant therapeutic potential. The precise structural characterization of these novel 2-morpholinopyrimidine-4-carboxylic acid derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive overview of the modern analytical techniques and strategic workflows employed in the unambiguous structure elucidation of these compounds.

The journey from a newly synthesized molecule to a fully characterized entity relies on a synergistic application of various spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive molecular architecture. This guide will delve into the practical and theoretical aspects of the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.

The Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel organic compound is a systematic investigation. The following workflow represents a field-proven approach to efficiently and accurately determine the chemical structure of new this compound derivatives.

Caption: A logical workflow for the structure elucidation of novel compounds.

I. Synthesis and Purification: The Foundation

The journey begins with the successful synthesis of the target this compound derivatives. A common synthetic route involves the condensation of a suitable ketoenol acid with thiourea, followed by subsequent modifications.[1] Another approach could involve the reaction of a substituted pyrimidine with morpholine.[2]

Typical Synthetic Approach:

A plausible synthetic route could involve the reaction of a 2-chloro-pyrimidine-4-carboxylic acid derivative with morpholine in the presence of a base. The starting pyrimidine can be synthesized through established methods.[3]

Purification is Paramount:

The purity of the synthesized compound is critical for obtaining high-quality analytical data. Common purification techniques include:

-

Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials.

-

Recrystallization: A powerful technique for obtaining highly pure crystalline material, which is also a prerequisite for X-ray crystallography.

II. Spectroscopic Analysis: Assembling the Structural Puzzle

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.[4][5]

¹H NMR Spectroscopy:

-

Chemical Shifts (δ): The position of a proton signal in the spectrum provides information about its electronic environment.[4]

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring will have characteristic chemical shifts, influenced by the electron-withdrawing nature of the nitrogen atoms and the substituents.[4]

-

Morpholine Protons: The protons of the morpholine ring typically appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of chemical shifts, and its presence can be confirmed by D₂O exchange.

-

-

Integration: The area under each proton signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The splitting of proton signals into multiplets provides information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy:

-

This technique provides information about the carbon skeleton of the molecule.[4] Each unique carbon atom in the molecule gives a distinct signal.[4]

-

The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the nature and position of the substituents.[4]

-

The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift.

Two-Dimensional (2D) NMR Techniques:

When the ¹H and ¹³C NMR spectra are complex, 2D NMR experiments are employed to unambiguously assign all signals.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different fragments of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition (if necessary): Run COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.

B. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[7][8]

High-Resolution Mass Spectrometry (HRMS):

HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[9] This is a critical step in confirming the identity of a novel compound.

Fragmentation Analysis:

Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information.[8] For this compound derivatives, characteristic fragmentation patterns may include the loss of the carboxylic acid group, cleavage of the morpholine ring, and fragmentation of the pyrimidine ring.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

LC Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is often suitable.

-

MS Detection: The mass spectrometer can be operated in either positive or negative ion mode. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of molecules. Data should be acquired in both full scan mode to observe the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation for structural analysis.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is based on the absorption of infrared radiation by molecular vibrations.

Characteristic Vibrational Frequencies:

For this compound derivatives, the FTIR spectrum will show characteristic absorption bands for the following functional groups:[11][12]

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): A series of bands in the 1600-1400 cm⁻¹ region.

-

C-O-C stretch (morpholine): A strong band around 1100 cm⁻¹.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The pyrimidine ring is a chromophore that will absorb UV radiation. The position and intensity of the absorption bands can be influenced by the substituents on the ring.

Expected Absorptions:

Pyrimidine itself exhibits absorption bands in the UV region.[13] The presence of the morpholino and carboxylic acid groups will cause shifts in these absorption maxima. The spectrum is typically recorded in a suitable solvent like ethanol or methanol.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

III. Single-Crystal X-ray Diffraction: The Definitive Answer

While spectroscopic methods provide a wealth of information leading to a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[14][15] This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and stereochemistry.[16][17]

The Process:

-

Crystal Growth: The most challenging step is often growing a single crystal of sufficient quality. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[18]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The resulting crystal structure provides an unequivocal confirmation of the connectivity and stereochemistry of the novel this compound derivative.

Data Presentation and Interpretation

A comprehensive analysis requires the collation and comparison of data from all techniques.

Table 1: Summary of Spectroscopic Data for a Hypothetical this compound Derivative

| Technique | Parameter | Observed Value | Interpretation |

| HRMS | [M+H]⁺ | 224.0875 | Molecular Formula: C₉H₁₁N₃O₃ |

| ¹H NMR | δ (ppm) | 8.95 (s, 1H), 7.50 (s, 1H), 3.80 (t, 4H), 3.65 (t, 4H) | Pyrimidine and morpholine protons |

| ¹³C NMR | δ (ppm) | 168.5, 162.1, 158.4, 155.2, 110.8, 66.5, 44.2 | Carbonyl, pyrimidine, and morpholine carbons |

| FTIR | ν (cm⁻¹) | 3100-2500 (br), 1715 (s), 1580 (m), 1115 (s) | O-H, C=O, C=N, C-O-C stretches |

| UV-Vis | λ_max (nm) | 215, 275 | π → π* and n → π* transitions |

Conclusion

The structure elucidation of novel this compound derivatives is a multi-faceted process that relies on the strategic application of a suite of powerful analytical techniques. A logical workflow, beginning with synthesis and purification and culminating in definitive X-ray crystallographic analysis, ensures the unambiguous determination of the molecular structure. The synergistic interpretation of data from NMR, MS, FTIR, and UV-Vis spectroscopy provides the necessary evidence to confidently propose a structure, which can then be unequivocally confirmed. This rigorous approach is fundamental to advancing the field of medicinal chemistry and the development of new therapeutic agents.

References

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.

- RSC Publishing. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

- RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.

- ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.

- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.

- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Anton Paar. (n.d.). X-ray Crystallography.

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

- Wiley. (n.d.). Pyrimidine-2-carboxylic acid.

- Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- National Institutes of Health. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- YouTube. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT.

- RSC Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- Chemistry LibreTexts. (2023). Mass Spectrometry.

- Wikipedia. (n.d.). Food irradiation.

- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

Sources

- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors | MDPI [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. article.sapub.org [article.sapub.org]

- 9. mdpi.com [mdpi.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rigaku.com [rigaku.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Investigating the Anti-inflammatory Properties of Morpholinopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of morpholinopyrimidine compounds. Moving beyond a rigid template, this document is structured to offer a deep, mechanistically-grounded understanding of the subject, empowering you to design, execute, and interpret experiments with scientific rigor. We will delve into the core signaling pathways implicated in inflammation, provide detailed protocols for robust in vitro and in vivo validation, and explore the structure-activity relationships that drive the anti-inflammatory effects of this promising class of molecules.

The Inflammatory Cascade: A Landscape of Therapeutic Opportunity

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of the healing process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The inflammatory response is orchestrated by a complex network of signaling molecules and immune cells. Key mediators include prostaglandins (PGs) and nitric oxide (NO), which are produced by the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. The expression of these pro-inflammatory enzymes is largely under the control of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This has led to its exploration as a backbone for the development of potent anti-inflammatory agents that can modulate these key signaling cascades.

Unraveling the Mechanism: Morpholinopyrimidines and Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators like PGE2, iNOS, and pro-inflammatory cytokines such as TNF-α and various interleukins[1]. This inhibition is often achieved by targeting the upstream signaling pathways that regulate the transcription of these mediators.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are pivotal mediators of the inflammatory response[1]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2), thereby driving their expression. Morpholinopyrimidine compounds can interfere with this pathway at various junctures, leading to a downstream reduction in inflammatory mediators.

The MAPK Signaling Pathway: A Parallel Axis of Inflammatory Control

The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), represents another critical signaling cascade activated by inflammatory stimuli like LPS. Upon activation, these kinases phosphorylate a variety of downstream transcription factors, such as activator protein-1 (AP-1), which in turn contribute to the expression of pro-inflammatory genes. The interplay between the MAPK and NF-κB pathways is complex, with evidence of crosstalk influencing the overall inflammatory response. Targeting MAPK signaling is a key strategy for anti-inflammatory drug development.

The PI3K/Akt/mTOR Pathway: A Nexus of Inflammation and Cellular Metabolism

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Recent evidence has increasingly implicated this pathway in the modulation of inflammatory responses[2]. The PI3K/Akt pathway can be activated by various stimuli, including those that trigger inflammation, and it can influence the polarization of macrophages, a key immune cell type, towards either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype[2]. Morpholinopyrimidine derivatives have been extensively studied as PI3K inhibitors, suggesting a direct mechanism by which they can exert anti-inflammatory effects[3].

In Vitro Evaluation of Anti-inflammatory Activity: A Step-by-Step Guide

The initial assessment of the anti-inflammatory potential of morpholinopyrimidine compounds is typically performed using in vitro cell-based assays. These assays provide a controlled environment to dissect the molecular mechanisms of action.

Rationale for Experimental Choices

-

Cell Lines: Murine macrophage-like cell lines such as RAW 264.7 and human monocytic cell lines like THP-1 are widely used. Macrophages are central players in the inflammatory response, and these cell lines provide a reproducible and readily available system to model macrophage behavior.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages. It activates Toll-like receptor 4 (TLR4), triggering the NF-κB and MAPK signaling cascades, leading to the production of a wide array of pro-inflammatory mediators. This provides a robust and relevant model of bacterially induced inflammation.

-

Key Readouts:

-

Nitric Oxide (NO) Production: A hallmark of inflammation, NO is produced by iNOS. Its levels can be easily quantified and serve as a primary indicator of anti-inflammatory activity.

-

Pro-inflammatory Gene and Protein Expression: Measuring the levels of NOS2 (iNOS) and PTGS2 (COX-2) mRNA and protein provides direct evidence of the compound's effect on these key inflammatory enzymes.

-

Cytokine Production: Quantifying the release of pro-inflammatory cytokines like TNF-α and IL-6 offers a broader view of the compound's immunomodulatory effects.

-

Signaling Pathway Activation: Assessing the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, p38, JNK, Akt) confirms the compound's impact on the upstream signaling cascades.

-

Experimental Workflow

Detailed Protocols

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the morpholinopyrimidine compounds for 1-2 hours.

-

LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

-

Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

This technique allows for the detection and semi-quantification of specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-p38, phospho-JNK, phospho-Akt, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

qPCR is used to measure the mRNA levels of target genes, providing insight into the transcriptional regulation by the test compounds.

Protocol:

-

RNA Extraction: Following cell treatment and stimulation, extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the cDNA template, and specific primers for Nos2, Ptgs2, Tnf, Il6, and a housekeeping gene (e.g., Actb, Gapdh).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory activity of morpholinopyrimidine compounds in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model[4].

Rationale and Mechanism

Carrageenan, a sulfated polysaccharide, when injected into the sub-plantar tissue of a rodent's paw, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for evaluating compounds that target COX-2.

Experimental Protocol

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the morpholinopyrimidine compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or diclofenac) should be included.

-

Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the in vitro and in vivo assays should be systematically analyzed to determine the potency and efficacy of the morpholinopyrimidine compounds.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: In Vitro Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound | NO Production IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | iNOS Inhibition IC₅₀ (µM) |

| Lead Compound A | Value | Value | Value |

| Analog A.1 | Value | Value | Value |

| Analog A.2 | Value | Value | Value |

| Reference Drug | Value | Value | Value |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | % Edema Inhibition at 3h | % Edema Inhibition at 5h |

| Lead Compound A | Dose 1 | Value | Value |

| Dose 2 | Value | Value | |

| Reference Drug | Dose | Value | Value |

Structure-Activity Relationship (SAR) Insights

A critical aspect of drug discovery is understanding how chemical modifications to a core scaffold affect biological activity. For morpholinopyrimidine derivatives, SAR studies have often focused on their kinase inhibitory activity. For instance, the morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond in the kinase hinge region[3].

When investigating anti-inflammatory properties, consider the following:

-

Substitutions on the Pyrimidine Ring: Different substituents at various positions of the pyrimidine ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can influence the electronic properties of the molecule and its interaction with target proteins.

-

Modifications of the Morpholine Ring: While the morpholine moiety is often key for PI3K inhibition, its modification or replacement can alter the activity profile, potentially shifting selectivity towards other kinases or inflammatory targets.

-

Linker and Appended Groups: The nature of the linker connecting the morpholinopyrimidine core to other chemical moieties can affect the overall conformation and binding affinity of the compound.

By systematically synthesizing and testing a library of analogs, researchers can build a robust SAR model to guide the design of more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

The morpholinopyrimidine scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory therapeutics. By targeting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, these compounds can effectively suppress the production of pro-inflammatory mediators. The in vitro and in vivo assays detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on optimizing the potency and selectivity of morpholinopyrimidine derivatives, as well as further elucidating their precise molecular mechanisms of action. A thorough understanding of the structure-activity relationships will be paramount in advancing these promising compounds from the laboratory to the clinic.

References

-

Recent developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

Sources

Methodological & Application

Application Note: A Guide to Cellular Assays for Characterizing 2-Morpholinopyrimidine-4-carboxylic Acid, a Putative DNA Damage Response Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the cellular characterization of 2-Morpholinopyrimidine-4-carboxylic acid. Molecules containing the morpholinopyrimidine scaffold have been identified as potent inhibitors of key signaling kinases, particularly Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a central regulator of the DNA Damage Response (DDR).[1][2][3] This document outlines a logical, multi-step strategy to determine the compound's mechanism of action and cellular effects. We present detailed, field-tested protocols for assessing cellular viability, direct target engagement, and the key phenotypic consequences of ATR pathway inhibition, including DNA damage accumulation and cell cycle disruption. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results with confidence.

Scientific Background: The DNA Damage Response and the Role of ATR Kinase

The integrity of the genome is constantly challenged by endogenous sources of stress, such as DNA replication errors, and exogenous agents like radiation or chemotherapeutics. To combat these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[4] A master regulator of this network is the ATR kinase, which is activated primarily in response to single-stranded DNA (ssDNA) that forms at stalled replication forks—a condition known as replication stress.[4][5]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork.[6][7] This response is critical for cell survival. However, many cancer cells exhibit high levels of intrinsic replication stress and often have defects in other DDR pathways (e.g., p53 or ATM), making them uniquely dependent on the ATR pathway for survival.[5][8] This dependency creates a therapeutic window, where inhibiting ATR can selectively kill cancer cells, a concept known as synthetic lethality.[5]

The this compound molecule belongs to a chemical class known for producing potent and selective ATR inhibitors.[3] The following protocols are designed to rigorously test this hypothesis and characterize its biological activity in a cellular context.

ATR Signaling Pathway Overview

The following diagram illustrates the canonical ATR signaling pathway and the hypothesized point of inhibition for this compound.

Caption: ATR kinase signaling cascade initiated by replication stress.

Foundational Analysis: Cellular Potency and Viability

The first step in characterizing any compound is to determine the concentration range over which it affects cell viability or proliferation. This provides the dose-response relationship necessary for designing all subsequent mechanistic experiments.

Rationale

Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are robust methods that quantify ATP levels, which serve as an indicator of metabolically active cells.[9][10] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound. From this data, a half-maximal inhibitory concentration (IC50) value can be calculated.

Protocol 2.1: Cell Viability and IC50 Determination

Materials:

-

Cell line of interest (e.g., HT29, LoVo, or a cell line with known DDR defects)

-

Complete growth medium

-

96-well white, clear-bottom tissue culture plates

-

This compound (prepared as a 10 mM stock in DMSO)

-

CellTiter-Glo® 2.0 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Plate cells in a 96-well plate at the appropriate density (see Table 1) in 90 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point serial dilution series of the compound in complete medium, starting from a high concentration (e.g., 100 µM). Remember to create a vehicle control (DMSO only).

-

Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[10][11]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read luminescence on a plate-reading luminometer.

Data Analysis:

-

Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 1,000 - 5,000 cells/well | Ensures cells are in a logarithmic growth phase and do not become over-confluent during the 72h incubation. |

| Compound Concentration Range | 1 nM to 100 µM | A wide range is necessary to capture the full dose-response curve for both potent and weak inhibitors. |

| Incubation Time | 72 hours | Allows for multiple cell doublings, providing a sufficient window to observe effects on proliferation.[11] |

| Vehicle Control | DMSO concentration ≤ 0.5% | Minimizes solvent-induced toxicity, ensuring observed effects are due to the compound. |

Target Engagement: Measuring ATR Pathway Inhibition

Once the IC50 is established, the next critical step is to confirm that the compound engages its intended target, ATR, in the cell. This is achieved by measuring the phosphorylation status of a direct downstream substrate.

Rationale

ATR-mediated phosphorylation of Chk1 at the Serine 345 residue (p-Chk1 S345) is a rapid and direct consequence of ATR activation.[6][13] A reduction in the p-Chk1 (S345) signal in the presence of a DNA damaging agent and the compound is a gold-standard indicator of direct ATR inhibition.[7]

Protocol 3.1: Western Blot for Phospho-Chk1 (S345)

Materials:

-

6-well tissue culture plates

-

DNA damaging agent (e.g., 2 mM Hydroxyurea (HU) or 50 J/m² UV-C radiation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-p-Chk1 (S345) and Mouse anti-Total Chk1 or a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 1-2 hours. Include a vehicle-only control.

-

Induce DNA Damage: Add 2 mM HU to the media for 2-4 hours OR wash cells with PBS, expose to UV-C radiation, and then add back the compound-containing media for a 2-hour recovery.[14]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate). Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibody (e.g., anti-p-Chk1 S345, diluted in 5% BSA) overnight at 4°C with gentle shaking.[15][16]

-

Wash the membrane 3x for 10 minutes with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again 3x for 10 minutes with TBS-T.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total Chk1 and a loading control to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-Chk1 (S345) band intensity in cells treated with the compound compared to the vehicle control, indicating successful inhibition of ATR kinase activity.

| Reagent | Typical Dilution | Supplier Example |

| Anti-p-Chk1 (S345) | 1:1000 | Cell Signaling Technology #2341[15] |

| Anti-Total Chk1 | 1:1000 | Abcam ab58567[16] |

| Anti-Rabbit HRP | 1:2000 - 1:5000 | R&D Systems HAF008[14] |

| Anti-β-actin | 1:5000 | Sigma-Aldrich |

Phenotypic Confirmation: DNA Damage and Cell Cycle Effects

Effective ATR inhibition prevents the resolution of replication stress, leading to the collapse of replication forks and the accumulation of DNA double-strand breaks (DSBs).[5] This catastrophic DNA damage ultimately abrogates cell cycle checkpoints. These downstream phenotypic changes are powerful confirmations of the compound's mechanism of action.

Protocol 4.1: Immunofluorescence for γH2AX Foci

Rationale: The phosphorylation of histone H2AX on Serine 139 (termed γH2AX) is one of the earliest events following the formation of a DSB.[17] Immunofluorescence microscopy can visualize these events as distinct nuclear foci.[18] A significant increase in γH2AX foci after treatment with an ATR inhibitor is a hallmark of induced replication stress and unresolved DNA damage.[5][17]

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Procedure:

-

Cell Seeding: Place sterile glass coverslips into the wells of a 12-well plate. Seed cells at a density that will result in 50-70% confluency after 24 hours.

-

Treatment: Treat cells with this compound (e.g., at its IC50 concentration) and a vehicle control for a relevant time period (e.g., 24 hours).

-

Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[19]

-

Permeabilization: Wash 3x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[20]

-

Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[20]

-

Primary Antibody: Incubate with anti-γH2AX antibody (e.g., Millipore #05-636) diluted 1:800 in blocking buffer overnight at 4°C in a humidified chamber.[21]

-

Secondary Antibody: Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) diluted 1:200 in blocking buffer for 1-2 hours at room temperature, protected from light.[21]

-

Counterstaining: Wash 3x with PBS. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.[21][22]

-

Mounting: Wash 3x with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An automated analysis using software like ImageJ or Fiji is recommended for unbiased quantification.[20]

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Rationale: A key function of the ATR-Chk1 axis is to activate the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[8] Inhibition of ATR abrogates this checkpoint. This can be observed using flow cytometry, which measures the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI).[23]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the compound (at IC50) and a vehicle control. It is often informative to co-treat with a DNA damaging agent (like a low dose of cisplatin or gemcitabine) to challenge the checkpoint.

-

Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge at 600 x g for 5 minutes.[24]

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix on ice for at least 2 hours or at -20°C overnight.[25]

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[25] RNase A is crucial as PI also stains RNA.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.

-

Data Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Compared to controls, cells treated with an ATR inhibitor, especially after DNA damage, may show a reduction in the G2/M population, indicating a failure to arrest at the checkpoint. This can sometimes be accompanied by an increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA.

References

-

Toledo, L. I., Murga, M., & Fernandez-Capetillo, O. (2016). A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nature Chemical Biology. [Link]

-

Joshi, S., Singh, A. R., & Story, M. D. (2024). ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation. JCI Insight. [Link]

-

Matsuno, Y., et al. (2018). Cell viability assay to evaluate the combination of an ATR inhibitor and a Chk1 inhibitor. ResearchGate. [Link]

-

Zhao, Y., et al. (2024). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Heliyon. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Al-Ostath, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of Inflammation Research. [Link]

-

CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Centre for Radiation Protection Research. [Link]

-

Brosh, R. M., & Sommers, J. A. (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. [Link]

-

Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]

-

Bio-protocol. (n.d.). ATR kinase assay. Bio-protocol. [Link]

-

Belz, K., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

-

Corazzari, M., et al. (2022). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. International Journal of Molecular Sciences. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Le-Nhat-Thuy, G., et al. (2004). Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit. Molecular and Cellular Biology. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

BellBrook Labs. (n.d.). The DNA Damage Response. BellBrook Labs. [Link]

-

Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Link]

-

Middleton, F. K., et al. (2015). Development of pharmacodynamic biomarkers for ATR inhibitors. Molecular Oncology. [Link]

-

Abdel-Magid, A. F. (2013). Inhibitors of ATR Kinase for Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Al-Zoubi, M. S., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

-

Pfister, S. X., et al. (2018). Differential Effects of Combined ATR/WEE1 Inhibition in Cancer Cells. Cancers. [Link]

-

UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

-